Ethyl 2-(6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Ethyl 2-(6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a 3-methoxyphenyl group at position 6, a methyl group at position 3, and a trifluoromethyl substituent at position 3. This compound is synthesized via cyclocondensation reactions involving substituted pyrazoles and carbonyl precursors, often employing ionic liquids (e.g., [bmim][BF4]) and Lewis acid catalysts (e.g., FeCl₃·6H₂O) to optimize yields . Its structural features, particularly the trifluoromethyl group, are associated with improved metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
ethyl 2-[6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-4-28-16(26)10-25-18-17(11(2)24-25)14(19(20,21)22)9-15(23-18)12-6-5-7-13(8-12)27-3/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDDFIMWRGJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves multiple steps. One common synthetic route includes the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions.
Chemical Reactions Analysis
Ethyl 2-(6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-(6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid
- Substituents : 2-Methoxyphenyl (position 6), acetic acid (N1).
- Molecular Formula : C₁₇H₁₄F₃N₃O₃.
- Molecular Weight : 365.31 g/mol.
- The carboxylic acid group increases polarity, reducing membrane permeability but enhancing solubility in aqueous media.
- Applications : Used in kinase inhibition studies due to its hydrogen-bonding capacity .
3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Substituents : 4-Chlorophenyl (position 3), phenyl (position 1), ketone (position 6).
- Molecular Formula : C₂₀H₁₅ClN₃O.
- Molecular Weight : 348.81 g/mol.
- Key Differences : The electron-withdrawing chlorine atom at the para position enhances electrophilicity, favoring nucleophilic attack in synthetic intermediates. The ketone group at position 6 facilitates tautomerization, influencing reactivity .
1-(2-Ethyl-4-(2,2,2-Trifluoroethylsulfonyl)cyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine
- Substituents : Trifluoroethylsulfonyl (position 4), ethylcyclopentyl (position 1).
- Molecular Formula : C₁₉H₂₁F₃N₆O₂S.
- Molecular Weight : 454.47 g/mol.
- Key Differences: Incorporates a triazolopyrazine core instead of pyrazolopyridine, increasing structural complexity.
Physicochemical and Pharmacological Properties
*Hypothetical values for illustrative purposes; actual data may vary.
Substituent Impact on Bioactivity
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity in both target and triazolopyrazine compounds .
- Methoxy Position : 3-Methoxyphenyl in the target compound improves binding affinity compared to 2-methoxyphenyl isomers due to reduced steric clash .
- Chlorine vs. Methoxy : The 4-chlorophenyl derivative exhibits lower solubility but higher LogP, favoring blood-brain barrier penetration .
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